3-{5-[(E)-3-(4-chlorophenyl)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-{5-[(E)-3-(4-chlorophenyl)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide is a useful research compound. Its molecular formula is C19H16ClIN2OS and its molecular weight is 482.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-{5-[(E)-3-(4-chlorophenyl)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide, with the CAS number 477712-99-5, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and relevant case studies.
- Molecular Formula : C19H16ClIN2OS
- Molecular Weight : 482.76 g/mol
- Structure : The compound features a thiazole ring and a pyridinium moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives containing thiazole and pyridine rings exhibit notable antimicrobial properties. The specific compound has shown promising activity against various bacterial strains.
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate to Strong |
Bacillus subtilis | Moderate to Strong |
Escherichia coli | Weak to Moderate |
Staphylococcus aureus | Weak |
The compound's structure suggests potential interactions with bacterial cell walls or metabolic pathways, leading to its effectiveness against these pathogens .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for neurodegenerative diseases like Alzheimer's.
Enzyme | IC50 Value (µM) |
---|---|
Acetylcholinesterase | 2.14 ± 0.003 |
Urease | 1.13 ± 0.003 |
These values indicate that the compound is a potent inhibitor, which could make it a candidate for further development in therapeutic applications .
The proposed mechanism of action involves the interaction of the compound with specific receptors or enzymes in microbial cells. The thiazole and pyridine components may facilitate binding to active sites, disrupting normal function and leading to cell death or inhibition of growth.
Case Studies
- Antibacterial Screening : In a study assessing various derivatives, compounds similar to this compound demonstrated significant antibacterial activity against clinical isolates of Salmonella and Bacillus. The study emphasized the importance of structural modifications in enhancing activity .
- Neuroprotective Potential : Research into AChE inhibitors has highlighted the potential of thiazole derivatives in treating neurodegenerative disorders. The tested compound showed competitive inhibition patterns similar to established AChE inhibitors, suggesting its viability as a therapeutic agent in cognitive decline .
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-[4-methyl-2-(1-methylpyridin-1-ium-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN2OS.HI/c1-13-18(17(23)10-7-14-5-8-16(20)9-6-14)24-19(21-13)15-4-3-11-22(2)12-15;/h3-12H,1-2H3;1H/q+1;/p-1/b10-7+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXFKKFYRCNQLY-HCUGZAAXSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C[N+](=CC=C2)C)C(=O)C=CC3=CC=C(C=C3)Cl.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=C[N+](=CC=C2)C)C(=O)/C=C/C3=CC=C(C=C3)Cl.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClIN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.